4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran
Description
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran is a benzofuran derivative characterized by methoxy substitutions at the 4- and 6-positions, a 2-methoxyphenyl group at the 3-position, and a methyl group at the 2-position. Benzofuran scaffolds are bicyclic heterocycles composed of fused benzene and furan rings, known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antitumor, and antiviral effects . Substitutions at the C-2 and C-3 positions, as seen in this compound, are critical for modulating biological activity and binding affinity . The methoxy groups enhance electron density and influence interactions with biological targets, such as enzymes or receptors, while the 2-methoxyphenyl moiety may contribute to steric and electronic effects that differentiate this compound from analogs .
Properties
CAS No. |
922140-92-9 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4,6-dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran |
InChI |
InChI=1S/C18H18O4/c1-11-17(13-7-5-6-8-14(13)20-3)18-15(21-4)9-12(19-2)10-16(18)22-11/h5-10H,1-4H3 |
InChI Key |
CQQVOCDFGIFPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach involving:
- Formation of the benzofuran core from substituted phenols or salicylaldehydes.
- Functional group transformations to install methoxy groups.
- Cross-coupling or electrophilic substitution to introduce the 2-methoxyphenyl substituent.
- Methylation at position 2 via alkylation or related methods.
Synthesis from 2,6-Disubstituted Phenols and Alkynyl Sulfoxides
A recent advanced method reported for highly substituted benzofurans involves the reaction of 2,6-substituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid. This method enables:
- Efficient C–C bond formation at methyl-substituted carbons.
- Migration of substituents to neighboring sites.
- Formation of benzofuran rings with high regioselectivity and good yields.
For example, 2,6-dimethylphenol reacts with alkynyl sulfoxides to yield benzofuran derivatives analogous to 4,6-dimethoxy substituted benzofurans, with subsequent functionalization steps to introduce methoxy groups and aryl substituents.
Methylation and Methoxylation Steps
Methoxy groups at positions 4 and 6 are typically introduced by methylation of corresponding hydroxy groups on the benzofuran ring. This can be achieved by:
- Methylation of dihydroxybenzofuran intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Selective methylation is controlled by the reactivity of hydroxy groups and steric factors.
An example preparation of 4,6-dihydroxy-3-(2H)-benzofuranone, a precursor, involves refluxing 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone with sodium acetate in anhydrous methanol, yielding the dihydroxybenzofuran intermediate in 86% yield. Subsequent methylation converts hydroxy groups to methoxy groups.
Introduction of the 2-Methoxyphenyl Group at Position 3
The 3-position aryl substituent is introduced via:
- Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling between a 3-bromo or 3-halobenzofuran intermediate and 2-methoxyphenylboronic acid.
- Electrophilic aromatic substitution or nucleophilic aromatic substitution on activated benzofuran intermediates.
This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Methylation at Position 2
The methyl group at position 2 can be introduced by:
- Alkylation of the benzofuran ring using methylating agents under basic conditions.
- Alternatively, starting from 2-methyl-substituted phenols or salicylaldehydes can simplify this step.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- NMR Characterization: The intermediates and final products show characteristic signals in ^1H-NMR, such as singlets for methoxy protons (~3.5-4.0 ppm), aromatic protons, and methyl groups (~2.0-2.5 ppm).
- Yields: The key intermediate 4,6-dihydroxybenzofuranone is obtained in high yield (86%), while coupling steps typically yield 50-70% depending on conditions.
- Purification: Crystallization from solvents like benzene or ethanol is common for purification, with melting points confirming purity.
- Reaction Conditions: Mild reflux temperatures (60-80°C) and inert atmosphere are often employed to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran. It exhibits significant cytotoxic effects against various cancer cell lines:
Studies indicate that the presence of methoxy groups enhances its antiproliferative activity, making it a promising candidate for further development as an anticancer drug.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that yield various derivatives with modified biological activities. These derivatives are often tested for enhanced potency or reduced toxicity.
Case Studies
-
Study on Antiproliferative Activity :
A recent investigation evaluated the antiproliferative effects of this compound on multiple cancer cell lines. The results demonstrated a strong correlation between the number of methoxy groups and increased potency against tumor cells, highlighting its potential as a lead compound for drug development . -
Mechanistic Insights :
Another study focused on the mechanism by which this compound induces apoptosis in K562 cells. The findings suggested that it activates caspases and alters mitochondrial membrane potential, leading to cell death .
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Activity
Methoxy Group Positioning
- Target Compound: 4,6-Dimethoxy groups may enhance solubility and hydrogen bonding, similar to BMDB (4,6-dimethoxy), which showed potent antinociception via non-opioid pathways .
- Compound 5i : A single methoxy at the 3′-position on the benzofuran ring enabled hydrogen bonding with β-tubulin residues (Lys352, Val181), unlike analogs with alternative methoxy placements (e.g., 5f, 5g), which showed reduced activity .
C-3 Substituent Diversity
- BMDB’s bromine atom likely enhances electrophilicity, contributing to its antinociceptive potency (ID50: 15–100× aspirin) .
- Benzofuran [57] : A 4-piperidin-1-ylphenyl group at C-3 conferred moderate AF9-DOT1L inhibition (IC50: 7.2 µM), but replacing this with morpholine or piperazine reduced activity significantly .
Pharmacological Profiles
- Antinociceptive Activity: BMDB’s antinociceptive effect (via serotoninergic pathways) highlights the role of C-2 substituents in potency. The target compound’s C-3 2-methoxyphenyl group may redirect activity toward alternative targets, such as anti-inflammatory or antitumor pathways, as seen in other benzofurans .
- Enzyme Inhibition : Compound 5i’s β-tubulin binding underscores the importance of methoxy positioning for target engagement, a factor relevant to the target compound’s 4,6-dimethoxy arrangement .
Biological Activity
4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran is a complex organic compound belonging to the benzofuran family. Its unique structural features, including multiple methoxy and methyl substitutions, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 298.33 g/mol
- CAS Number : 922140-92-9
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its role in inhibiting specific enzymatic pathways.
Anticancer Activity
Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC values for different derivatives and their effectiveness against specific cancer types:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | 4.6 ± 0.1 |
| 6a (related derivative) | MDA-MB-231 | 5.0 ± 0.2 |
| 11a (related derivative) | A549 | 3.5 ± 0.1 |
| 6g (related derivative) | HT-29 | 7.0 ± 0.5 |
The compound exhibited potent antiproliferative activity with IC values in the low micromolar range against several cancer cell lines, including HeLa and MDA-MB-231 cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with specific receptors that regulate cellular signaling pathways.
- Gene Expression Alteration : The compound has been shown to affect the expression of genes linked to cancer progression and survival.
Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the ability of certain derivatives to inhibit HDAC activity, which plays a crucial role in cancer cell growth regulation. For instance, compounds with methoxy substitutions at specific positions showed enhanced HDAC inhibitory activity, suggesting a potential therapeutic application in cancer treatment .
Case Studies and Research Findings
A notable study evaluated the biological activity of various benzofuran derivatives, including this compound. The findings indicated that modifications at the methoxy positions significantly influenced antiproliferative activity across different cancer cell lines. Specifically:
- Derivative 6a exhibited a twofold increase in potency compared to its unsubstituted counterpart due to the presence of a methyl group at the C-3 position.
- The removal of methoxy groups led to a dramatic decrease in activity, reinforcing the importance of these substituents in maintaining biological efficacy .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4,6-Dimethoxy-3-(2-methoxyphenyl)-2-methyl-1-benzofuran?
Synthesis optimization requires attention to reaction conditions, reagent stoichiometry, and purification methods. For example, describes a general procedure for benzofuran derivatives using 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, substituted salicylaldehydes, and anhydrous potassium carbonate in dry acetone under reflux for 18 hours. Key steps include:
- Solvent choice : Dry acetone ensures compatibility with NaH (used in ) or K₂CO₃.
- Purification : Flash column chromatography followed by recrystallization (e.g., petroleum ether) improves yield and purity.
- Stoichiometry : A 1:1 molar ratio of aldehyde to bromo-ketone minimizes side reactions like dimerization .
Basic: How can spectroscopic techniques resolve structural ambiguities in benzofuran derivatives?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. and highlight the use of:
- ¹H/¹³C NMR : To confirm methoxy group positions and substituent orientation (e.g., distinguishing 2- vs. 3-methoxyphenyl).
- X-ray diffraction : For unambiguous determination of stereochemistry and crystal packing effects, as shown in sulfinyl-substituted benzofurans .
Advanced: How can enantioselective synthesis be achieved for chiral benzofuran derivatives?
demonstrates a cross-metathesis/oxo-Michael reaction cascade using chiral catalysts. Key strategies include:
- Chiral ligands : Ruthenium-based catalysts with enantioselective olefin cross-metathesis.
- Reaction monitoring : HPLC with chiral columns to determine enantiomeric excess (e.g., >90% ee reported in ).
- Stereocontrol : Intramolecular hydrogen bonding stabilizes transition states during cyclization .
Advanced: What methodologies address low yields in benzofuran cyclization reactions?
Low yields often arise from competing side reactions (e.g., oxidation or incomplete ring closure). and suggest:
- Protecting groups : Benzyl or trimethylsilyl groups prevent unwanted oxidation of hydroxyl or methoxy substituents.
- Catalytic systems : Use of NaH in THF ( ) or K₂CO₃ in acetone ( ) to deprotonate intermediates and drive cyclization.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (not explicitly mentioned in evidence but inferred from analogous protocols).
Advanced: How do substituent modifications influence biological activity in benzofuran analogs?
and correlate structural features with pharmacological properties:
- Sulfinyl groups : Enhance antimicrobial activity via increased electrophilicity (e.g., 3-methylsulfinyl derivatives in ).
- Methoxy positioning : 5,6-methylenedioxy moieties improve membrane permeability, as seen in antifungal studies .
- Halogenation : Chloro or fluoro substituents at position 5 (e.g., ) boost antitumor activity by modulating DNA intercalation.
Advanced: How should researchers resolve contradictions in reported synthetic routes?
Discrepancies in reaction conditions (e.g., solvent polarity, temperature) require systematic validation:
- Replication : Reproduce methods from (THF/NaH) and (acetone/K₂CO₃) under controlled conditions.
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., dimeric byproducts in NaH-mediated reactions).
- Computational modeling : Density Functional Theory (DFT) can predict energetically favorable pathways and explain yield variations .
Advanced: What strategies improve the stability of benzofuran derivatives under physiological conditions?
- Prodrug design : Esterification of hydroxyl groups (e.g., ethyl carboxylates in ) enhances hydrolytic stability.
- Crystallization : Polymorph screening (as in ) identifies stable solid-state forms resistant to humidity.
- Lipid encapsulation : Nanoformulation mitigates oxidative degradation observed in sulfinyl derivatives .
Basic: What safety protocols are critical when handling methoxy-substituted benzofurans?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., THF in ).
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles, as recommended in .
- Waste disposal : Neutralize reactive reagents (e.g., NaH) with isopropanol before disposal .
Advanced: How can computational tools predict the bioactivity of novel benzofuran analogs?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from and 11 .
- Docking studies : Simulate interactions with target enzymes (e.g., cytochrome P450 in ).
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties pre-synthesis .
Advanced: What analytical techniques validate the purity of benzofuran derivatives for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
